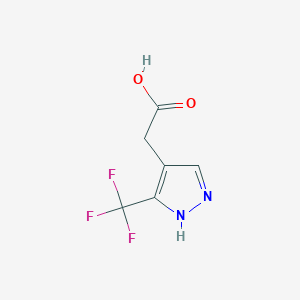
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
描述
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.97 g/mol. The presence of the trifluoromethyl group significantly alters the compound's reactivity and interaction profile with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₃N₂O₂ |
| Molecular Weight | 221.97 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of 1H-pyrazole, including those with trifluoromethyl substitutions, showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial enzyme activity, which is crucial for their survival and replication .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory pathway, and inhibitors can provide relief from conditions such as arthritis and other inflammatory diseases. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like diclofenac .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. In vitro assays indicated that certain analogs exhibited potent inhibition of DHODH, suggesting potential applications in treating diseases like malaria and cancer where rapid cell proliferation is a factor .
Case Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled study, the anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling at doses of 10 mg/kg, with effects lasting up to 24 hours post-administration. This suggests a sustained anti-inflammatory action that could be beneficial in chronic inflammatory conditions .
属性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)5-3(1-4(12)13)2-10-11-5/h2H,1H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLHGPNIBHGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















